3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride can be represented by the InChI code:1S/C10H12FN.ClH/c1-8-2-4-9(5-3-8)10(11)6-12-7-10;/h2-5,12H,6-7H2,1H3;1H
. Physical And Chemical Properties Analysis
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride is a powder . It has a molecular weight of 215.69 g/mol. More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Antibacterial Agents
A series of azetidine-containing quinolones and naphthyridines were synthesized to evaluate their antibacterial potency against Gram-positive and Gram-negative bacteria. These compounds demonstrated significant in vitro and in vivo antibacterial activity, with their efficacy influenced by the substituents on the azetidine moiety. The research indicates that certain azetidine derivatives can be potent antibacterial agents, suggesting a potential application for 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride in similar contexts (Frigola et al., 1994).
Nicotinic Acetylcholine Receptor Binding
Another study focused on the synthesis of azetidine derivatives for in vivo binding to nicotinic acetylcholine receptors, with potential applications in positron emission tomography (PET) imaging of central nervous system receptors. This research underscores the utility of azetidine compounds in developing imaging agents for neurological studies, possibly extending to 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride if similar structural activity relationships are considered (Doll et al., 1999).
Anti-Inflammatory and Analgesic Agents
Pyrimidine heterocycles, including those with azetidine groups, have been explored for their anti-inflammatory and analgesic properties. This indicates the potential for azetidine derivatives in the development of new therapeutic agents addressing inflammation and pain, highlighting a research pathway that could involve 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride (Muralidharan et al., 2019).
Antimicrobial and Anticancer Properties
Azetidine-3-carbonyl-N-methyl-hydrazino derivatives of fluoroquinolones were synthesized and assessed for their antimicrobial and anticancer properties. This work demonstrates the broad potential of azetidine derivatives in combating microbial infections and cancer, suggesting possible research directions for 3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride (Rajulu et al., 2014).
Safety And Hazards
properties
IUPAC Name |
3-fluoro-3-[(4-methylphenyl)methyl]azetidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN.ClH/c1-9-2-4-10(5-3-9)6-11(12)7-13-8-11;/h2-5,13H,6-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZVMFJTNIICRZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2(CNC2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClFN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-3-[(4-methylphenyl)methyl]azetidine hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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